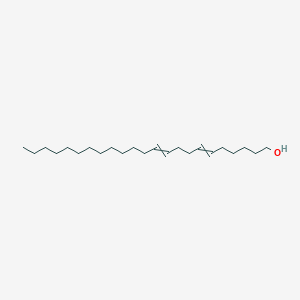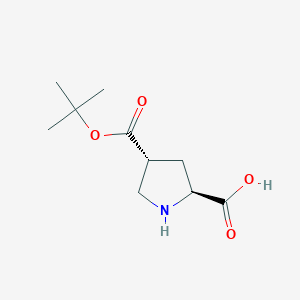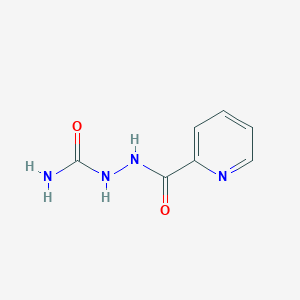
tricosa-6,10-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-6,10-dien-1-ol: is an organic compound with the molecular formula C23H44O . It is a long-chain alcohol with two double bonds located at the 6th and 10th positions of the carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,10-dien-1-ol typically involves the use of long-chain alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of tricosa-6,10-diene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production .
化学反応の分析
Types of Reactions
Tricosa-6,10-dien-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to tricosa-6,10-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Hydrogenation to tricosanol using hydrogen gas (H2) and a palladium catalyst.
Substitution: Formation of tricosa-6,10-dien-1-yl halides using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Tricosa-6,10-dien-1-one.
Reduction: Tricosanol.
Substitution: Tricosa-6,10-dien-1-yl chloride.
科学的研究の応用
Tricosa-6,10-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tricosa-6,10-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a physiological response. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Tricosa-6,10-dien-1-ol can be compared with other long-chain alcohols and dienes, such as:
Hexadeca-10,12-dien-1-ol: A shorter chain analog with similar double bond positions.
Octadeca-9,12-dien-1-ol: Another long-chain alcohol with double bonds at different positions.
Eicosa-5,8-dien-1-ol: A compound with a similar structure but fewer carbon atoms.
Uniqueness
This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
特性
分子式 |
C23H44O |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
tricosa-6,10-dien-1-ol |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3 |
InChIキー |
JTSPNZHBRRBWNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)

![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![N-benzyl-2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12451267.png)
![3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)

![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
